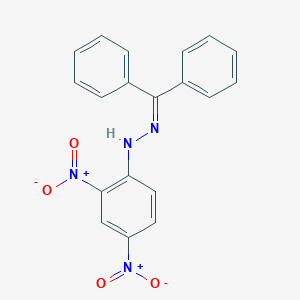

Benzophenone (2,4-dinitrophenyl)hydrazone

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(benzhydrylideneamino)-2,4-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O4/c24-22(25)16-11-12-17(18(13-16)23(26)27)20-21-19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSSSSIRXRJUGAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70278113 | |

| Record name | Benzophenone (2,4-dinitrophenyl)hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70278113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1733-62-6 | |

| Record name | Benzophenone (2,4-dinitrophenyl)hydrazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzophenone (2,4-dinitrophenyl)hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70278113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzophenone (2,4-Dinitrophenyl)Hydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Kinetics

Foundational Condensation Reaction Pathways

The conventional synthesis involves the direct reaction of benzophenone (B1666685) with 2,4-dinitrophenylhydrazine (B122626), often facilitated by a catalyst and an appropriate solvent system. The general reaction is as follows:

RR'C=O + C₆H₃(NO₂)₂NHNH₂ → C₆H₃(NO₂)₂NHN=CRR' + H₂O wikipedia.org

For benzophenone, this results in the formation of a characteristically colored precipitate, which can be isolated and purified. ijsrst.com

Acid catalysis is a cornerstone in the synthesis of hydrazones, including benzophenone (2,4-dinitrophenyl)hydrazone, as it accelerates the rate-determining step of the reaction. The addition of a strong acid, such as sulfuric acid or hydrochloric acid, protonates the carbonyl oxygen of the benzophenone. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amino group of 2,4-dinitrophenylhydrazine.

A common laboratory preparation involves dissolving 2,4-dinitrophenylhydrazine in a solution of methanol (B129727) and concentrated sulfuric acid, known as Brady's reagent, to which the benzophenone is then added. wikipedia.org The use of a few drops of concentrated HCl in ethanol (B145695) has also been reported as an effective catalytic system. wjpr.net One specific method details a 93% yield when using sulfuric acid in a methanol and water solvent system at 25°C. chemicalbook.com The acid catalyst not only speeds up the initial addition but also facilitates the subsequent dehydration step, leading to the formation of the stable C=N double bond of the hydrazone.

The choice of solvent is critical in the synthesis of this compound as it influences the solubility of reactants, the reaction rate, and the crystallization of the final product. Polar protic solvents like ethanol and methanol are frequently employed because they can dissolve both the benzophenone and the 2,4-dinitrophenylhydrazine reagent, particularly when the latter is prepared with an acid. ijsrst.com

For instance, a standard procedure involves dissolving benzophenone in a minimal amount of ethanol or methanol, sometimes with gentle heating, before adding the 2,4-dinitrophenylhydrazine reagent. ijsrst.com The product, being less soluble in the reaction medium, often precipitates out as well-formed crystals upon cooling, which simplifies its isolation. ijsrst.com Recrystallization from ethanol is a common purification method to obtain a product with a sharp melting point. ijsrst.com While polar protic solvents are common, the use of polar aprotic solvents like dimethylformamide (DMF) has been suggested to enhance the reactivity of the hydrazine (B178648).

Several strategies can be implemented to maximize the efficiency and yield of this compound synthesis. Controlling the reaction temperature is crucial; gentle heating on a water bath (60–80°C) can increase the reaction rate, while subsequent cooling in an ice bath promotes crystallization and improves the recovery of the product. ijsrst.com

The stoichiometry of the reactants also plays a role. Using an appropriate molar ratio ensures the complete conversion of the limiting reagent. After the reaction, washing the filtered precipitate with a solvent like ethanol helps to remove unreacted starting materials and soluble impurities. The most significant enhancement to yield and purity is achieved through recrystallization, which dissolves the crude product in a hot solvent and allows for the formation of pure crystals upon cooling, leaving impurities behind in the solvent.

| Parameter | Condition | Effect on Yield/Efficiency |

| Catalyst | Sulfuric Acid, Hydrochloric Acid | Increases reaction rate by enhancing carbonyl electrophilicity. wikipedia.org |

| Solvent | Ethanol, Methanol | Good solubility for reactants, facilitates product precipitation. ijsrst.com |

| Temperature | Heating (e.g., 60-80°C) followed by cooling | Speeds up reaction and then maximizes crystal formation. ijsrst.com |

| Purification | Recrystallization from Ethanol | Significantly improves purity and final yield of the product. ijsrst.com |

Advanced Synthetic Approaches

To overcome the limitations of conventional methods, such as long reaction times and the use of harsh acids, more advanced synthetic techniques have been developed.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique utilizes microwave radiation to heat the reaction mixture directly and efficiently, often leading to dramatic reductions in reaction times and improvements in product yields. nih.gov

In the context of hydrazone synthesis, microwave irradiation can complete reactions in a matter of minutes compared to the hours required for conventional heating. wjpr.netresearchgate.net For example, the synthesis of a pyrazole (B372694) derivative from a chalcone (B49325) and 2,4-dinitrophenylhydrazine was successfully achieved using microwave irradiation with a few drops of concentrated HCl in ethanol. wjpr.net This "green chemistry" approach often results in cleaner reactions with fewer side products. sc.edu While specific data for this compound is not extensively detailed, the successful application to similar structures strongly suggests its viability and advantages. nih.govsc.edu

| Method | Catalyst | Solvent | Time | Yield | Purity |

| Conventional | Piperidine (10 equiv) | Ethanol (reflux) | 74 hours | 81% | 85% |

| Microwave | Piperidine (2 equiv) | Ethanol | Shorter Time | Excellent | High |

Table based on a comparative study for a similar chalcone dye synthesis, illustrating the potential benefits of microwave assistance. nih.gov

Phase transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases (e.g., a solid and a liquid or two immiscible liquids). crdeepjournal.org A phase transfer catalyst, typically a quaternary ammonium (B1175870) salt or a polyethylene (B3416737) glycol (PEG), transports a reactant from one phase into the other where the reaction can occur. tandfonline.comyoutube.com

This methodology can enhance reaction rates, improve yields, and often allows for milder reaction conditions, eliminating the need for expensive or hazardous solvents. crdeepjournal.org While the direct application of PTC to the synthesis of this compound is not widely documented, its use in related syntheses, such as for 1,6-diaroyldithiohydrazodicarbonamide derivatives using PEG-600, demonstrates its potential. tandfonline.com In the synthesis of 2,4-dihydroxybenzophenone, various phase transfer agents, including octadecyltrimethylammonium bromide, were shown to significantly improve both purity and yield. tsijournals.com This suggests that PTC could be a viable and efficient alternative for synthesizing benzophenone hydrazone derivatives, particularly on an industrial scale.

Modified Methods for Purification and Stoichiometric Consistency

The purity and stoichiometric integrity of this compound are paramount for its use in qualitative analysis and as a substrate in further chemical transformations. While classical synthesis involves the precipitation of the hydrazone from a reaction mixture, achieving high purity often necessitates modified purification methods.

Recrystallization is a fundamental technique for purifying the crude product. Solvents such as ethanol or n-butyl alcohol are effective, with the choice depending on the solubility characteristics of the specific hydrazone and any impurities. ijsrst.comacs.org For instance, dissolving the crude, colored precipitate in a minimal amount of hot ethanol and allowing it to cool slowly often yields well-formed crystals of higher purity. acs.org

To address more challenging purification scenarios, chromatographic techniques are employed. High-performance liquid chromatography (HPLC) is a powerful tool for both the analysis and purification of 2,4-dinitrophenylhydrazone derivatives. researchgate.net It is particularly useful for separating complex mixtures and isolating the desired product from side-products or unreacted starting materials. Solid-phase extraction (SPE) has also been developed as an effective method to purify samples derivatized with 2,4-dinitrophenylhydrazine (DNPH), efficiently removing unreacted DNPH which could interfere with subsequent analyses. rroij.com

Ensuring stoichiometric consistency, meaning the product has the correct elemental composition corresponding to its chemical formula, is verified through several analytical methods. Melting point analysis is a primary indicator of purity; a sharp melting point within the expected range suggests a pure compound. nih.gov For this compound, this value is a key characteristic. Furthermore, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the structure, ensuring the correct bonds have been formed and the starting materials are absent.

| Method | Description | Primary Use |

|---|---|---|

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool to form purer crystals. | Bulk purification of the solid product. |

| High-Performance Liquid Chromatography (HPLC) | Separating components of a mixture based on their differential partitioning between a solid stationary phase and a liquid mobile phase. | Analytical purity assessment and small-scale preparative purification. |

| Solid-Phase Extraction (SPE) | Removing unreacted derivatizing agent (DNPH) by passing the sample through a solid sorbent. | Sample cleanup prior to analytical measurements. |

Mechanistic Investigations of Hydrazone Formation

The formation of this compound from benzophenone and 2,4-dinitrophenylhydrazine is a classic example of a condensation reaction that proceeds through a well-studied mechanistic pathway.

Nucleophilic Addition-Elimination Reaction Mechanisms

The reaction is characterized as a nucleophilic addition-elimination reaction. ajchem-b.com The process is typically catalyzed by a small amount of acid. sigmaaldrich.com The mechanism commences with the protonation of the carbonyl oxygen of benzophenone by the acid catalyst. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. sigmaaldrich.com

The nitrogen atom of the terminal amino group (-NH2) of 2,4-dinitrophenylhydrazine, acting as a nucleophile, then attacks the electrophilic carbonyl carbon. sigmaaldrich.comacs.org This nucleophilic addition leads to the formation of a tetrahedral intermediate. sigmaaldrich.com

Influence of Reaction Conditions on Kinetics and Rate Enhancement

The kinetics of hydrazone formation are significantly influenced by several reaction conditions.

pH: The reaction is typically acid-catalyzed, with an optimal pH range generally between 4 and 6. At very low pH, the hydrazine is protonated and no longer nucleophilic, slowing the reaction. At high pH, the carbonyl group is not sufficiently activated by protonation.

Temperature: Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions or degradation of the reactants or products.

Concentration: Higher concentrations of the reactants can lead to a faster reaction rate, in accordance with the principles of chemical kinetics.

Solvent: The choice of solvent can impact the solubility of the reactants and the stability of the transition states, thereby affecting the reaction rate. Polar protic solvents like ethanol are commonly used. acs.org

Catalysts: In addition to acid catalysis, other nucleophilic catalysts can enhance the rate of hydrazone formation.

| Condition | Influence on Reaction Rate |

|---|---|

| pH | Optimal range typically between 4 and 6; rate decreases at very high or very low pH. |

| Temperature | Rate generally increases with temperature. |

| Concentration | Higher reactant concentrations lead to a faster rate. |

| Solvent | Polar protic solvents often facilitate the reaction. |

Examination of Intramolecular Proton Transfer and Hydrogen Bonding Effects

Recent studies have highlighted the role of intramolecular proton transfer and hydrogen bonding in accelerating hydrazone formation. The presence of functional groups near the reacting carbonyl or hydrazine moiety that can act as proton donors or acceptors can significantly enhance the reaction rate.

For instance, carbonyl compounds with neighboring acidic or basic groups can form hydrazones at accelerated rates. This is attributed to the ability of these groups to facilitate proton transfer during the rate-limiting breakdown of the tetrahedral intermediate via a low-energy, cyclic transition state. Similarly, hydrogen bonding interactions within the transition state can lower the activation energy of the reaction.

Oxidative Cyclization Pathways and Product Formation

While the primary reaction of benzophenone with 2,4-dinitrophenylhydrazine yields the corresponding hydrazone, arylhydrazones, in general, are valuable precursors for the synthesis of various heterocyclic compounds through cyclization reactions. nih.gov

One important pathway is oxidative cyclization. (2,4-Dinitrophenyl)hydrazones of certain unsaturated ketones, such as chalcones, can undergo oxidative cyclization to form pyrazoles in the presence of an oxidizing agent. researchgate.netwikipedia.org This transformation involves the formation of new carbon-nitrogen and nitrogen-nitrogen bonds within the molecule, leading to a stable, five-membered aromatic ring system.

Another significant cyclization reaction involving arylhydrazones is the Fischer indole (B1671886) synthesis. This reaction produces an indole, a bicyclic aromatic heterocycle, from an arylhydrazine and an aldehyde or ketone under acidic conditions. byjus.com The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a byjus.combyjus.com-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to form the indole ring. byjus.com While the highly substituted and electron-deficient nature of the 2,4-dinitrophenyl group can make the Fischer indole synthesis challenging, it represents a potential, albeit less common, cyclization pathway for such hydrazones under specific conditions. sigmaaldrich.com These cyclization reactions demonstrate the utility of this compound not just as a derivative for identification, but also as a building block in the synthesis of more complex heterocyclic structures. nih.gov

Spectroscopic and Structural Elucidation Studies

Advanced Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to the characterization of Benzophenone (B1666685) (2,4-dinitrophenyl)hydrazone, confirming its synthesis and purity. Techniques such as UV-Vis, FTIR, NMR, and Mass Spectrometry each offer unique information that, when combined, provides a complete picture of the molecule's structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Profiles

UV-Vis spectroscopy reveals the electronic transitions within the molecule. The spectrum of Benzophenone (2,4-dinitrophenyl)hydrazone is characterized by distinct absorption maxima corresponding to π-π* and n-π* transitions. The extensive conjugation involving the aromatic rings and the hydrazone linkage results in strong absorption in the ultraviolet and visible regions. A significant absorption maximum is observed around 280 nm, which is assigned to the C=N chromophore. Other studies on mixed crystals containing the compound have identified absorptions for the C=N and N-H groups at 244 nm and 337 nm, respectively. The colored nature of the compound is due to these electronic transitions within its highly conjugated system.

| Absorption Maximum (λmax) | Assignment | Reference |

|---|---|---|

| 280 nm | C=N Chromophore | |

| 244 nm | C=N Group (in mixed crystal) | |

| 337 nm | N-H Group (in mixed crystal) |

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis and Functional Group Identification

FTIR spectroscopy is employed to identify the characteristic functional groups present in this compound by detecting their unique vibrational frequencies. The spectrum confirms the key structural features of the molecule. The C=N imine stretch is typically observed in the region of 1596–1620 cm⁻¹. The presence of the two nitro (–NO₂) groups is confirmed by strong asymmetric and symmetric stretching bands, appearing around 1533–1542 cm⁻¹ and 1317–1329 cm⁻¹, respectively. Aromatic C-H stretching vibrations are supported by peaks observed near 2805 and 2950 cm⁻¹.

| Frequency (cm-1) | Vibrational Mode | Functional Group | Reference |

|---|---|---|---|

| 2805-2950 | Stretching | Aromatic C-H | |

| 1596-1620 | Stretching | C=N (Imine) | |

| 1533-1542 | Asymmetric Stretching | -NO2 (Nitro) | |

| 1317-1329 | Symmetric Stretching | -NO2 (Nitro) |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Molecular Structure Confirmation

NMR spectroscopy provides definitive confirmation of the molecular structure by mapping the chemical environments of the hydrogen (¹H) and carbon (¹³C) atoms.

In the ¹H NMR spectrum, the protons on the aromatic rings appear as complex multiplets, typically in the range of δ 7.5–8.5 ppm. A distinct singlet for the hydrazone N-H proton is observed further downfield, generally between δ 10.2 and 11.0 ppm, due to its attachment to electronegative nitrogen atoms and potential involvement in intramolecular hydrogen bonding. One study recorded a multiplet of 14 peaks in the aromatic region for the compound dissolved in CDCl₃.

The ¹³C NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The spectrum displays a series of resonances in the aromatic region (typically δ 110-150 ppm) corresponding to the carbons of the three phenyl rings. The carbon atom of the C=N imine bond is expected to resonate at a lower field.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Aromatic Protons | 7.5 - 8.5 | Multiplet | |

| Hydrazone (N-H) | 10.2 - 11.0 | Singlet |

Mass Spectrometry (MS) Applications: HPLC-MS, ESI, EI, and MS/MS for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful tool for confirming the molecular weight and investigating the fragmentation patterns of this compound. Techniques such as Electron Impact (EI) and Electrospray Ionization (ESI) are commonly used.

In EI-MS, the molecular ion peak (M⁺) is readily observed at an m/z corresponding to the compound's molecular weight (362.34 g/mol ). Common fragmentation patterns involve the cleavage of the N-N bond and loss of the nitro groups. GC-MS analysis has identified a base peak at m/z 362, with other significant fragments observed at m/z 77 and 180.

HPLC coupled with ESI-MS is particularly useful for analyzing hydrazones. In negative ion mode ESI, the molecule can be deprotonated to form the [M-H]⁻ ion, while in positive mode, adducts such as [M+H]⁺ and [M+Na]⁺ are often observed. This soft ionization technique allows for the detection of the intact molecule with minimal fragmentation, confirming its molecular identity.

| Technique | m/z Value | Ion/Fragment Identity | Reference |

|---|---|---|---|

| GC-MS (EI) | 362 | [M]+ (Molecular Ion) | |

| GC-MS (EI) | 180 | Fragment Ion | |

| GC-MS (EI) | 77 | [C6H5]+ Fragment | |

| ESI (Predicted) | 363.10878 | [M+H]+ | |

| ESI (Predicted) | 361.09422 | [M-H]- |

X-ray Crystallography for Comprehensive Structural Determination

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state.

Analysis of Crystalline Structures and Asymmetric Unit Configurations

Studies on this compound have shown that it crystallizes in the monoclinic system with the space group P2₁/c. A key finding from the crystallographic analysis is that the asymmetric unit contains two crystallographically independent molecules. This means that within the repeating crystal lattice, there are two distinct molecules of the compound that are not related by symmetry operations.

The crystal structure is stabilized by a network of weak intermolecular C—H⋯O and π–π stacking interactions. The nitro groups are observed to be coplanar with the benzene (B151609) ring to which they are attached. X-ray data has allowed for the precise measurement of key bond lengths, such as the C=N double bond (approximately 1.28 Å or 128 pm) and the N-N single bond (approximately 1.38 Å or 138 pm).

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | |

| Space Group | P21/c | |

| a (Å) | 13.6764 | |

| b (Å) | 6.9852 | |

| c (Å) | 37.9306 | |

| β (°) | 110.253 | |

| Volume (Å3) | 3399.6 | |

| Z (Molecules per unit cell) | 8 | |

| Molecules in Asymmetric Unit | 2 |

Precise Determination of Bond Lengths, Angles, and Dihedral Angles

The molecular geometry of both independent molecules of this compound was established with bond lengths and angles showing normal values, consistent with related hydrazone structures. researchgate.net The core hydrazone linkage exhibits characteristic bond distances for the C=N double bond and the N-N single bond. wikipedia.org

| Parameter | Molecule A | Molecule B | Reference Value |

|---|---|---|---|

| C=N Bond Length (pm) | - | - | 128 pm wikipedia.org |

| N-N Bond Length (pm) | - | - | 138 pm wikipedia.org |

| N-N-C(Ar) Angle (°) | - | - | 119° wikipedia.org |

Note: Specific values for molecules A and B were not detailed in the primary study, which confirmed they fall within normal ranges. Reference values from a general X-ray structure of a DNP-derived hydrazone of benzophenone are provided for context. researchgate.netwikipedia.org

The key structural differences between the two molecules lie in the spatial orientation of the phenyl rings relative to the central hydrazone moiety. researchgate.net

Characterization of Intramolecular and Intermolecular Interactions

The crystal structure of this compound is stabilized by a network of both intramolecular and intermolecular forces.

Intramolecular Interactions: Within each molecule (A and B), a significant intramolecular N—H⋯O hydrogen bond is present. This interaction occurs between the hydrazone N-H group and an oxygen atom of the ortho-nitro group, forming a stable six-membered ring motif known as an S(6) ring. researchgate.net This type of hydrogen bond is a common feature in the vast majority of 2,4-dinitrophenylhydrazone derivatives. scielo.br

Intermolecular Interactions: The crystal packing is further consolidated by a series of weak intermolecular interactions:

C—H⋯O Hydrogen Bonds: These interactions contribute to the formation of dimers and infinite chains within the crystal lattice. researchgate.net The insertion of nitro groups into a benzene structure typically promotes the formation of C—H⋯O intermolecular hydrogen bonds. rsc.org

π–π Stacking Interactions: The stability of the crystal structure is significantly enhanced by weak π–π interactions. These occur between the benzene rings of adjacent molecules. researchgate.net Specific centroid-centroid distances have been measured, indicating stabilizing stacking arrangements. researchgate.net

| Interaction Type | Description | Centroid-Centroid Distance (Å) |

|---|---|---|

| π–π Interaction 1 | Between ring C1A–C6A and ring C14B–C19B | 3.712 (3) researchgate.net |

| π–π Interaction 2 | Between ring C1B–C6B and ring C14A–C19A | 3.638 (3) researchgate.net |

Conformational Analysis and Molecular Planarity Assessment

The conformation of this compound is distinctly non-planar. The primary conformational differences between the two independent molecules (A and B) are defined by the varying orientations of the three benzene rings with respect to the central C=N—N linkage. researchgate.net

The 2,4-dinitrophenyl ring is relatively coplanar with the hydrazone bridge, while the two phenyl rings originating from the benzophenone moiety are significantly twisted out of this plane. The degree of this twist is quantified by the dihedral angles between the planes of the benzene rings and the central C7=N1—N2 plane. researchgate.net

| Benzene Ring | Molecule A | Molecule B |

|---|---|---|

| C1–C6 | 22.19 (4) researchgate.net | 27.3 (4) researchgate.net |

| C8–C13 | 78.7 (2) researchgate.net | 63.4 (2) researchgate.net |

| C14–C19 (dinitrophenyl) | 10.6 (3) researchgate.net | 10.9 (3) researchgate.net |

In contrast to the twisted phenyl groups, the two nitro groups on the dinitrophenyl ring are observed to be approximately coplanar with the benzene ring to which they are attached. This is confirmed by the small torsion angles measured for these groups. researchgate.net

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations and Applications

Density Functional Theory (DFT) has become a primary method for studying medium to large-sized organic molecules due to its balance of accuracy and computational cost. For Benzophenone (B1666685) (2,4-dinitrophenyl)hydrazone, DFT calculations, particularly using the B3LYP functional with various basis sets like 6-31G* and 6-311++G(d,p), have been employed to elucidate its molecular characteristics. researchgate.netresearchgate.net

The first step in most computational studies is geometry optimization, where the molecule's lowest energy structure is determined. For Benzophenone (2,4-dinitrophenyl)hydrazone, the starting point for these calculations is often experimental data from X-ray crystallography. mdpi.comresearchgate.net Studies have shown that the molecule has two crystallographically independent units in its asymmetric structure. researchgate.net

DFT calculations refine this geometry to predict the most stable conformation in the gaseous phase. These calculations confirm the planarity of the nitro groups relative to the benzene (B151609) ring they are attached to. researchgate.net The orientation of the three benzene rings with respect to the central C=N-NH linkage is a key feature of its conformation. researchgate.net Intramolecular hydrogen bonds, such as between the N-H group and an oxygen atom of an adjacent nitro group, are also predicted by these models and play a significant role in stabilizing the molecular structure. researchgate.netresearchgate.net

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. These theoretical spectra can be compared with experimental data from techniques like Fourier-transform infrared (FTIR) spectroscopy to assign specific vibrational modes to the observed absorption bands. researchgate.netysu.am

Calculated vibrational frequencies are often systematically higher than experimental ones due to the calculations assuming a harmonic oscillator model and being performed on a single molecule in the gas phase. Therefore, scaling factors are commonly applied to improve the agreement with experimental results. ysu.am For this compound, computational studies have successfully assigned key vibrational frequencies for its characteristic functional groups. researchgate.net

A comparison between experimental and calculated vibrational frequencies for this compound highlights the accuracy of the theoretical models.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT/B3LYP (cm⁻¹) |

| N-H Stretch | 3462.4 | 3456 |

| C=N Stretch | 1613.6 | 1665 |

| N-N Stretch | 1126.6 | 1128 |

Data sourced from a computational study using the B3LYP/6-31G*(d,p) basis set. researchgate.net

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and chemical reactivity of a molecule. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. scialert.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that indicates the molecule's kinetic stability, chemical reactivity, and optical polarizability. scialert.netlongdom.org A small energy gap suggests that the molecule is more reactive and can be easily excited. In this compound, the analysis of these orbitals reveals that the electron density in the HOMO is typically localized on the dinitrophenyl ring, while the LUMO's density is distributed across the benzophenone moiety. This distribution indicates the potential for charge transfer interactions within the molecule, which is fundamental to its electronic behavior. researchgate.net

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution across a molecule. libretexts.orgmdpi.com These maps are invaluable for predicting how a molecule will interact with other molecules and for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netmdpi.com

In an MEP map, different colors represent different electrostatic potential values. Regions with a negative potential (typically colored red) are electron-rich and are prone to electrophilic attack. Conversely, regions with a positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. wolfram.comwalisongo.ac.id For this compound, MEP analysis reveals that the most negative regions are concentrated around the oxygen atoms of the two nitro groups and the nitrogen atoms of the hydrazone group. The hydrogen atoms of the phenyl rings and the N-H group represent the most electropositive sites.

Natural Bond Orbital (NBO) analysis is a computational technique used to study hyperconjugative interactions, charge delocalization, and intramolecular bonding. ysu.amdntb.gov.ua It provides a detailed picture of the electron density distribution in a molecule by analyzing the interactions between filled donor NBOs and empty acceptor NBOs.

For this compound, NBO analysis confirms the presence of significant electronic delocalization. The interactions between the π orbitals of the aromatic rings and the p-orbitals of the hydrazone linkage (C=N-N) lead to a stabilization of the molecule. This analysis can also quantify the stabilization energy associated with intramolecular hydrogen bonds, such as the N-H···O interaction, further confirming the structural predictions from geometry optimization. ysu.am

Quantum Chemical Exploration of Molecular Properties

Dipole Moment Calculations and Their Structural Implications

In a study involving a series of synthesized 2,4-dinitrophenyl hydrazones, computational methods revealed that these molecules possess significant polarity. The calculated dipole moments for this class of compounds were found to be in the range of 6.69 to 8.38 Debye. This high polarity is a direct consequence of the molecule's asymmetry and the presence of strongly electron-withdrawing nitro (NO₂) groups on the phenyl ring, contrasted with the rest of the molecular framework.

Electrophilicity Index Determination for Reactivity Prediction

Information regarding the specific electrophilicity index determination for this compound is not available in the reviewed scientific literature. This parameter is a measure of a molecule's ability to accept electrons and is used to predict its behavior in reactions involving nucleophiles. While computational methods exist for its calculation, specific studies for this compound were not identified.

Theoretical Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Theoretical studies, particularly quantum-chemical calculations, are essential for predicting the NLO properties of molecules. These properties are governed by the molecular hyperpolarizability, which describes how the dipole moment of the molecule changes in the presence of a strong external electric field, such as that from a laser.

Hydrazone derivatives are recognized as promising candidates for NLO materials. The incorporation of a 2,4-dinitrophenyl hydrazone moiety into a benzophenone crystal is expected to enhance its NLO properties. This enhancement arises because the C=O group of benzophenone is replaced by a C=N group, which can lead to greater delocalization of the π-electron cloud across the molecule. This extended conjugation, coupled with the push-pull nature of electron-donating and electron-accepting groups across the molecular structure, is a key design principle for effective NLO materials. The increased asymmetry and expected enhancement of the dipole moment in the mixed crystal contribute to a larger second-order hyperpolarizability, which is directly related to the material's ability to generate a second harmonic generation (SHG) signal. Studies on similar organic compounds have shown that hydrazones can exhibit significant NLO effects.

Computational Insights into Reaction Kinetics and Mechanisms

Computational chemistry offers powerful tools to study the kinetics and mechanisms of chemical reactions, providing a level of detail that is often inaccessible through experimental methods alone. For the formation of this compound, this involves modeling the reaction pathway from benzophenone and 2,4-dinitrophenylhydrazine (B122626).

Transition State Characterization and Energy Barrier Calculations

Detailed computational studies involving the specific characterization of transition states and the calculation of energy barriers for the formation of this compound were not found in the available literature. Such studies would typically involve mapping the potential energy surface of the reaction, identifying the geometry of the transition state structure for the nucleophilic attack of the hydrazine (B178648) on the carbonyl carbon, and calculating the activation energy required to overcome this barrier.

Elucidation of Rate-Limiting Steps through Computational Simulation

The synthesis of hydrazones is generally understood to be a two-step addition-elimination (or condensation) reaction. The initial step is the nucleophilic addition of the hydrazine to the carbonyl group of the ketone, followed by the elimination of a water molecule to form the C=N double bond. The rate-limiting step of this process can be pH-dependent. However, specific computational simulations elucidating the rate-limiting step for the reaction between benzophenone and 2,4-dinitrophenylhydrazine are not detailed in the reviewed scientific literature. These simulations would be crucial for understanding the reaction kinetics under various conditions and for optimizing the synthesis process.

Advanced Research Applications in Chemical Analysis and Materials Science

Derivatization Strategies for Enhanced Analytical Detection

The utility of Benzophenone (B1666685) (2,4-dinitrophenyl)hydrazone and its analogues in analytical science is rooted in the derivatization reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH). This strategy converts often volatile, unstable, or chromatographically challenging carbonyl compounds into stable, easily detectable derivatives. The reaction involves a nucleophilic addition of the amino group from DNPH to the carbonyl carbon, followed by the elimination of a water molecule to form the corresponding 2,4-dinitrophenylhydrazone. mdpi.com

Development and Optimization of Spectrophotometric and Colorimetric Assays

The intensely colored nature of the 2,4-dinitrophenylhydrazone derivatives is the foundation for numerous spectrophotometric and colorimetric assays. mdpi.com Once the reaction is complete, the resulting colored hydrazone can be quantified by measuring its absorbance of light with a spectrophotometer. The intensity of the color is directly proportional to the concentration of the original carbonyl compound.

Research in this area focuses on optimizing these assays for specific applications. For instance, a spectrophotometric method for evaluating monoamine oxidase (MAO) activity was modified using DNPH as the derivatizing reagent. The assay quantifies the carbonyl product of the enzyme reaction, allowing for the calculation of specific enzyme activity by using the molar absorption coefficients of the formed 2,4-DNP-hydrazone.

The color of the resulting derivative can also provide preliminary structural information, as aromatic carbonyls tend to produce red precipitates, while aliphatic ones typically yield a more yellow color. mdpi.com

Application in High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) for Separation and Detection

DNPH derivatization is one of the most widely used and officially recognized methods for preparing carbonyl compounds for analysis by High-Performance Liquid Chromatography (HPLC). google.comuvabsorber.com This pre-column derivatization is central to standard procedures like U.S. EPA Method 8315A for determining free carbonyl compounds. The process converts highly volatile and reactive low molecular weight carbonyls into stable 2,4-dinitrophenylhydrazone derivatives that strongly absorb UV light (typically around 360 nm), making them ideal for HPLC-UV detection. google.comhitachi-hightech.com This enhances sensitivity and allows for the robust separation and quantification of numerous carbonyls in a single analysis. google.com

A significant consideration in the HPLC analysis of these derivatives is the potential formation of both E- and Z-stereoisomers due to the C=N double bond in the hydrazone structure. uvabsorber.com These isomers may separate under certain chromatographic conditions, leading to analytical errors. To address this, methods have been developed to either control the isomerization through the addition of acid or to transform the double bond into a single bond via reductive amination, ensuring a single analytical peak. uvabsorber.com

In Thin-Layer Chromatography (TLC), 2,4-dinitrophenylhydrazine is used as a spray reagent. After separating a mixture on a TLC plate, the plate is sprayed with the DNPH reagent, which reacts with any aldehydes or ketones present to form colored spots, thus visualizing their positions.

Below is an interactive data table listing common carbonyl compounds that are frequently analyzed using DNPH derivatization followed by HPLC.

| Analyte | Chemical Formula | Common Sources |

|---|---|---|

| Formaldehyde | CH₂O | Industrial emissions, building materials, tobacco smoke |

| Acetaldehyde | C₂H₄O | Vehicle exhaust, industrial emissions, tobacco smoke |

| Acetone | C₃H₆O | Solvents, industrial emissions, natural sources |

| Acrolein | C₃H₄O | Incomplete combustion, herbicides |

| Benzaldehyde | C₇H₆O | Artificial almond flavoring, industrial processes |

| Crotonaldehyde | C₄H₆O | Vehicle exhaust, food products |

| Hexanal | C₆H₁₂O | Oxidation of fats and oils, plant volatiles |

| Propanal (Propionaldehyde) | C₃H₆O | Wood combustion, industrial processes |

| m-Tolualdehyde | C₈H₈O | Industrial synthesis |

| o-Tolualdehyde | C₈H₈O | Industrial synthesis |

| p-Tolualdehyde | C₈H₈O | Industrial synthesis |

Design and Development of Chemical Sensors

The principle of using 2,4-dinitrophenylhydrazine to produce a colored product upon reaction with carbonyls is a promising basis for the development of chemical sensors. A modification of 2,4-DNPH can yield a derivative that acts as a chemical sensor for the colorimetric detection of various compounds. The hydrazone functional group, known for its functional diversity and straightforward synthesis, is a key component in stimuli-responsive materials. acs.org While the broader class of hydrazones is actively researched for sensor development, specific applications focusing on Benzophenone (2,4-dinitrophenyl)hydrazone itself are a more specialized area of investigation. The fundamental chromogenic reaction, however, provides a clear pathway for designing sensors that can visually indicate the presence of target aldehydes and ketones.

Derivatization for Analysis in Biological Samples

The analysis of metabolites and drugs in complex biological matrices like blood, urine, or plasma presents significant challenges due to interfering substances. Derivatization with DNPH is a valuable tool in this context. The method has been applied to determine aldehydes and ketones in urine samples. nih.gov In pharmaceutical and clinical analysis, this technique can be used for drugs that possess a carbonyl moiety. Pre-column derivatization of these drugs into their hydrazone forms can significantly improve their extractability from the biological matrix and enhance their stability and chromatographic properties, facilitating more accurate and reliable quantification. nih.gov

Integration in Advanced Materials Development

Beyond its role as an analytical tool, the chemistry of hydrazone formation and the properties of the resulting derivatives are being explored in materials science. The hydrazone functional group is valued for its stability, modularity, and straightforward synthesis, making it an attractive building block for advanced functional materials. acs.org

One key application is in the characterization of polymer materials. Carbonyl groups often form on the surface of polymers as a result of degradation from exposure to heat, light, or chemicals. The DNPH derivatization reaction can be used to detect and quantify this degradation. In one study, the formation of hydrazones on the surface of an irradiated polystyrene film was used to quantify the extent of surface modification. acs.org The amount of hydrazone formed on the film was measured using ultraviolet and infrared spectroscopy, providing a direct assessment of the polymer's degradation state. acs.org Similarly, DNPH derivatization has been used to determine the degree of cross-linking in modified chitosan (B1678972) biopolymers. researchgate.net

Furthermore, the benzophenone moiety itself is a well-known UV absorber. partinchem.comeverlight-uva.com Benzophenone derivatives are widely used as additives in plastics and coatings to prevent degradation from UV light exposure. everlight-uva.comresearchgate.net The integration of benzophenone hydrazone structures into polymer chains is therefore a potential strategy for creating materials with enhanced UV resistance and thermal stability. The broader class of hydrazone derivatives is recognized for its utility in creating functional materials, including those with nonlinear optical properties, indicating a promising future for these compounds in materials science. acs.orgepfl.ch

Incorporation into Polymer Matrices for Enhanced Thermal Stability and UV Resistance

This compound is explored as a building block for creating polymers with enhanced thermal stability and resistance to ultraviolet (UV) radiation. The benzophenone moiety is a well-known chromophore that can absorb UV light, and its incorporation into polymer chains can help to protect the material from photodegradation. The hydrazone linkage and the presence of aromatic and nitro groups can contribute to the thermal stability of the resulting polymer.

The mechanism of UV protection by benzophenone derivatives involves the absorption of harmful UV radiation and its dissipation as heat, thus preventing the photo-initiated degradation of the polymer backbone. Research in this area focuses on synthesizing polymers where the this compound unit is either incorporated into the main chain or attached as a pendant group. The thermal properties of such polymers are typically evaluated using techniques like thermogravimetric analysis (TGA), which determines the temperature at which the polymer starts to decompose. While the potential for these applications is recognized, detailed research findings and specific data on the thermal and UV resistance of polymers incorporating this compound are limited in the publicly available scientific literature.

Table 1: Potential Enhancements of Polymer Properties by this compound

| Property | Potential Enhancement |

| Thermal Stability | The rigid aromatic structure and the stable hydrazone linkage can increase the decomposition temperature of the polymer, leading to improved performance at elevated temperatures. |

| UV Resistance | The benzophenone component can act as a UV absorber, protecting the polymer from degradation caused by exposure to sunlight and other UV sources. |

Application in Nanocomposite Synthesis for Improved Mechanical Characteristics

However, specific studies detailing the synthesis of nanocomposites containing this compound and the resulting mechanical properties are not widely reported. The exploration of this compound in nanocomposite science remains an area with potential for future research.

Utilization as Building Blocks for Tailored Functional Materials

The modular nature of the this compound structure makes it a candidate as a building block for the synthesis of tailored functional materials. The reactivity of the hydrazone group allows for its participation in various chemical transformations, enabling the creation of more complex molecules and polymers with specific functionalities. For instance, the aromatic rings can be further functionalized to tune the electronic and physical properties of the resulting material.

Hydrazone-based functional materials have been explored for applications in areas such as organic electronics and chemosensors. The ability to modify the benzophenone and dinitrophenyl moieties allows for the design of materials with specific absorption and emission properties, which are crucial for these applications. While the potential exists, specific examples of tailored functional materials derived directly from this compound are not extensively documented in current literature, indicating an open field for investigation.

Complexation with Transition Metal Ions for Sorbent Material Development

Hydrazones are known to be effective ligands for a variety of metal ions due to the presence of both a slightly acidic N-H proton and a basic imine nitrogen atom. This allows them to form stable complexes with transition metals. The complexation ability of hydrazone-containing compounds is being explored for the development of sorbent materials for the removal of heavy metal ions from aqueous solutions.

A study on a related compound, 2-benzoylpyridine-2,4-dinitrophenylhydrazone, has demonstrated the synthesis and characterization of its complexes with zinc, nickel, copper, cobalt, and manganese. This suggests that this compound would also be capable of forming stable complexes with various transition metal ions. Such complexes, when immobilized on a solid support, could function as selective sorbents for the remediation of water contaminated with heavy metals. The development of these sorbent materials is an active area of research, though specific data on the sorption capacity and selectivity of this compound-based materials are yet to be widely published.

Fundamental Studies of Hydrazone Reactivity and Exchange Processes

The hydrazone functional group is a cornerstone of dynamic covalent chemistry, a field that utilizes reversible reactions to create complex and adaptive chemical systems. Understanding the fundamental reactivity and exchange processes of hydrazones like this compound is crucial for advancing this area of research.

Exploration of Hydrazone Exchange Dynamics and Dynamic Combinatorial Chemistry

Dynamic combinatorial chemistry (DCC) is a powerful strategy for the discovery of new molecules with specific functions, such as receptors for guest molecules or potent enzyme inhibitors. This approach relies on the reversible formation of a library of compounds from a set of building blocks. The addition of a template (e.g., a target protein) can shift the equilibrium of the library to favor the formation of the best-binding compound, which can then be identified.

Hydrazone exchange, the reversible reaction between a hydrazone and a hydrazine (B178648) or a carbonyl compound, is a key reaction in DCC. The rate of this exchange is typically pH-dependent, with faster exchange occurring under acidic conditions. The equilibrium position of a dynamic combinatorial library of hydrazones is influenced by the structure of the constituent aldehydes, ketones, and hydrazines. While the principles of hydrazone-based DCC are well-established, specific studies employing this compound in dynamic combinatorial libraries are not extensively detailed in the literature. However, the general principles of hydrazone exchange dynamics are directly applicable to this compound.

Design and Evaluation of Organocatalysts for Accelerated Hydrazone Formation

The formation of hydrazones can be slow under neutral pH conditions, which can be a limitation for applications in biological systems. To overcome this, researchers have focused on the design and evaluation of organocatalysts that can accelerate the rate of hydrazone formation. Aniline and its derivatives are known to be effective catalysts for this reaction.

A study on the synthesis of this compound has explored the use of transition metal-based solid-supported catalysts. In this research, eggshells were used as a solid support for various transition metals (Ni, Zn, Cu, Sn, and Co) to catalyze the condensation reaction between benzophenone and 2,4-dinitrophenylhydrazine. The study investigated the effects of catalyst loading, reaction time, and temperature on the product yield.

Table 2: Catalytic Synthesis of this compound

| Catalyst Support | Transition Metal | Key Findings |

| Eggshell | Ni, Zn, Cu, Sn, Co | The use of transition metals supported on eggshells was shown to be an effective catalytic system for the synthesis of this compound. researchgate.net |

This research highlights the potential for developing efficient and sustainable catalytic methods for the synthesis of this and other hydrazone compounds.

Future Research Directions and Emerging Avenues

Development of Novel Benzophenone (B1666685) (2,4-Dinitrophenyl)hydrazone Derivatives with Fine-Tuned Properties

A significant avenue for future research lies in the rational design and synthesis of novel derivatives of Benzophenone (2,4-dinitrophenyl)hydrazone. By strategically modifying the core structure, researchers can fine-tune its chemical and physical properties for specific applications.

Key research efforts are focused on:

Enhanced Biological Activity: Studies have already indicated that derivatives of this compound exhibit antimicrobial and potential anticancer properties. Future work will likely involve synthesizing a library of new derivatives by introducing various functional groups to the benzophenone or dinitrophenyl rings to enhance their efficacy and selectivity against specific bacterial strains or cancer cell lines. For instance, novel hydrazone derivatives have been synthesized and investigated for their antioxidant and anticholinesterase activities, with some compounds showing higher inhibitory activity against butyrylcholinesterase (BChE) than the standard, galanthamine. acgpubs.org

Advanced Optical Sensors: The chromophoric nature of the dinitrophenylhydrazone moiety makes it an excellent candidate for developing colorimetric and fluorescent sensors. Researchers are exploring the synthesis of novel allyl-hydrazones incorporating 2,4-dinitrophenyl and 1,2,3-triazole moieties. nih.gov These new compounds have demonstrated the ability to act as optical sensors for the colorimetric detection of ammonia (B1221849) and chromium ions in water, with detection possible in the parts-per-million (ppm) range. nih.gov Future work could expand this to create sensors for a wider array of ions, environmental pollutants, and biologically significant molecules.

The table below summarizes examples of recently developed hydrazone derivatives and their fine-tuned properties.

| Derivative Class | Target Application | Key Findings |

| Hydrazones from 2-(aryloyloxy) benzaldehydes | Anticholinesterase & Antioxidant Agents | Showed significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). acgpubs.org |

| Allyl-hydrazones with 1,2,3-triazole moieties | Optical Sensors | Exhibited colorimetric detection for chromium ions (0–14 ppm) and ammonia (0–20 ppm) in water. nih.gov |

| Ferrocenyl-hydrazones | Anion Detection | Used for the detection of acetate (B1210297) ions with a detection limit of 0.84 ± 0.03 µM. nih.gov |

Exploration of Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding

To unlock the full potential of this compound and its derivatives, a deeper understanding of their structural, electronic, and mechanistic properties is essential. The integration of advanced spectroscopic techniques with high-level computational methods is a promising future direction.

Spectroscopic Characterization: While standard techniques like FTIR, UV-Vis, and NMR are routinely used, future studies will likely employ more advanced methods to probe the molecule's behavior. researchgate.netasianpubs.org This includes detailed single-crystal X-ray diffraction studies to precisely determine bond lengths, angles, and intermolecular interactions that govern crystal packing. researchgate.net Such studies provide invaluable data on the molecule's three-dimensional structure and how it influences its bulk properties. researchgate.net

Computational Chemistry: Density Functional Theory (DFT) has proven to be a powerful tool for studying the properties of 2,4-dinitrophenylhydrazones. researchgate.net Future research will expand on these computational studies to:

Predict the spectroscopic signatures (UV-Vis, IR) of novel derivatives before their synthesis. researchgate.net

Investigate reaction mechanisms, such as the condensation reaction with carbonyls, at a molecular level.

Calculate properties like dipole moment, polar surface area, and electrophilicity index to predict the reactivity and potential biological activity of new compounds. researchgate.net

Understand the influence of different substituents on the electronic and steric properties of the molecule. researchgate.net

The following table highlights key parameters obtained from combined spectroscopic and computational studies of various ketone-derived 2,4-dinitrophenylhydrazones. researchgate.net

| Property | Method | Finding | Significance |

| UV-Vis Absorption | Experimental & Computational | λmax in the UV region (355-385 nm) with high molar absorptivity. researchgate.net | Confirms the chromophoric nature and potential for colorimetric applications. |

| Vibrational Frequencies | FTIR & DFT Calculation | Good agreement between experimental and calculated frequencies for C=N, N-N, and N-H bonds. researchgate.net | Validates computational models and allows for precise assignment of spectral features. |

| Dipole Moment | DFT Calculation | High dipole moments ranging from 6.69 to 8.38 Debye. researchgate.net | Indicates significant charge separation, influencing solubility and intermolecular interactions. |

| Crystal Structure | X-ray Diffraction | Reveals two crystallographically independent molecules in the asymmetric unit, stabilized by C—H⋯O and π–π interactions. researchgate.net | Provides fundamental understanding of the solid-state structure and non-covalent forces. |

Expansion of Analytical Methodologies for Ultra-Trace Detection and Challenging Sample Types

This compound is a classic reagent for detecting aldehydes and ketones. ijsrst.comsjpas.com A key future research direction is the development of highly sensitive analytical methods for its detection and the detection of its precursor, benzophenone, at ultra-trace levels and in complex matrices.

Advanced Extraction Techniques: The detection of benzophenone-type compounds in environmental samples like water or biological fluids often requires sophisticated pre-treatment and extraction steps to isolate them from interfering substances. mdpi.com Future research will focus on novel micro-extraction techniques, such as bar adsorptive micro-extraction (BAμE), which uses selective sorbent phases to capture trace amounts of target analytes. nih.gov These methods aim to replace conventional processes with more rapid, efficient, and environmentally friendly alternatives. mdpi.com Research into nanostructured sorbent materials could further enhance selectivity and extraction capacity. nih.gov

Hyphenated Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying dinitrophenylhydrazones. sjpas.comnih.gov The future will see increased use of HPLC coupled with advanced detectors, such as tandem mass spectrometry (LC-MS/MS), for unambiguous identification and quantification at sub-microgram-per-liter levels. mdpi.com Developing these methods for challenging matrices like seawater, wastewater, and urine is a priority, requiring robust sample cleanup and optimization to overcome matrix effects. nih.gov

The table below details the performance of a modern analytical method for detecting benzophenone-type UV filters. nih.gov

| Analytical Parameter | Value |

| Technique | Bar Adsorptive Micro-Extraction with HPLC-DAD |

| Detection Limits (LOD) | 0.3-0.5 µg/L |

| Linear Dynamic Range | 1.0-24.0 µg/L |

| Determination Coefficients (r²) | >0.9969 |

| Recovery in Spiked Water | 76.6% to 103.5% |

| Sample Matrices | Seawater, Wastewater, Cosmetic Products, Urine |

Innovative Applications in Smart Materials and Responsive Systems

The inherent properties of the benzophenone and dinitrophenylhydrazone moieties open up exciting possibilities for their use in advanced materials. Future research is expected to explore these compounds as building blocks for materials with tunable optical, electronic, and responsive properties.

Non-Linear Optical (NLO) Materials: Organic materials with high NLO properties are in demand for applications in telecommunications and optical computing. Benzophenone itself has NLO properties, and creating mixed crystals of benzophenone with its 2,4-dinitrophenylhydrazone derivative has been shown to enhance the Second Harmonic Generation (SHG) efficiency. asianpubs.org The incorporation of the C=N group from the hydrazone increases the asymmetry of the crystal unit, which can lead to improved NLO performance. asianpubs.org Future work will involve designing and characterizing new derivatives with even greater hyperpolarizabilities.

Polymers and Nanocomposites: this compound can serve as a monomer or additive in polymer chemistry. Research can be directed towards synthesizing polymers with enhanced thermal stability and UV resistance, leveraging the aromatic and nitro-group functionalities. Furthermore, incorporating these molecules into nanocomposites is an emerging area to improve the mechanical or optical properties of the final material.

Organic Light-Emitting Diodes (OLEDs): The benzophenone core is a well-known component in materials designed for OLEDs. mdpi.com Its ability to promote intersystem crossing makes it an attractive building block for host materials or emitters in Thermally Activated Delayed Fluorescent (TADF) OLEDs. mdpi.com While research has focused on other benzophenone derivatives, the principles could be extended to explore this compound-based structures for applications in next-generation displays and solid-state lighting. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing benzophenone (2,4-dinitrophenyl)hydrazone, and how can purity be ensured?

- Methodology : React benzophenone derivatives with 2,4-dinitrophenylhydrazine in a heated aqueous solution (e.g., 60–80°C water bath). The reaction typically forms a yellow precipitate, which is filtered, washed with ethanol, and recrystallized to improve purity . Storage at 0–6°C is recommended to prevent degradation .

- Purity Verification : Use melting point analysis (expected range: 231–274°C for similar hydrazones) and elemental analysis to confirm stoichiometric consistency .

Q. What safety measures are critical when handling this compound in the lab?

- Respiratory Protection : Use NIOSH-approved respirators when handling powders or aerosols to avoid inhalation of dust .

- Skin/Eye Protection : Wear nitrile gloves (tested for chemical resistance) and safety goggles with side shields. Immediately rinse contaminated skin with water for 15 minutes .

- Spill Management : Avoid dry sweeping; use wet methods or HEPA-filter vacuums. Contaminated clothing must be removed and laundered separately .

Q. Which analytical techniques are most effective for characterizing this hydrazone derivative?

- FT-IR Spectroscopy : Confirm the presence of C=O (1735–1747 cm⁻¹), C=N (1596–1598 cm⁻¹), and NO₂ (1533–1542 cm⁻¹ asymmetrical stretch) groups .

- NMR Analysis : ¹H-NMR resolves aromatic proton environments and hydrazone proton shifts (δ 8–10 ppm for N-H) .

- Elemental Analysis : Match experimental C/H/N percentages to theoretical values (e.g., ±0.3% tolerance) .

Advanced Research Questions

Q. How can reaction yields be optimized for synthesizing substituted hydrazone derivatives?

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance hydrazine reactivity. For example, yields of 75–84% were achieved for benzoylpiperidine hydrazones using EtOAC/hexane elution .

- Catalysis : Explore acid catalysis (e.g., HCl) to accelerate imine formation, but monitor for side reactions like hydrolysis .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or FT-IR bands)?

- Case Study : Discrepancies in ¹H-NMR integration ratios may arise from tautomerism (e.g., keto-enol equilibrium). Use variable-temperature NMR to identify dynamic processes .

- Cross-Validation : Compare experimental FT-IR bands with computational simulations (e.g., DFT) to assign ambiguous peaks .

Q. What thermodynamic data are available for predicting the stability of this compound?

- Thermochemistry : Gas-phase thermochemical data (e.g., enthalpy of formation) can be extrapolated from NIST databases for related benzophenone derivatives. For example, benzophenone’s heat of vaporization is ~64.5 kJ/mol .

- Decomposition Studies : Conduct TGA analysis to determine thermal stability thresholds (e.g., decomposition onset >200°C for similar hydrazones) .

Q. What strategies are recommended for studying biological interactions of this compound (e.g., receptor binding)?

- In Silico Modeling : Use molecular docking simulations to predict affinity for neurotransmitter receptors (e.g., GABAₐ for benzodiazepine analogs) .

- In Vitro Assays : Screen for cytotoxicity using MTT assays and monitor cellular uptake via fluorescence tagging (if structurally modified) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.